

incorporating threonine using nitrophenyl ester method

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Compound of Interest

Compound Name: *Boc-L-threonine 4-nitrophenyl ester*

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An In-Depth Guide to the Incorporation of Threonine via the p-Nitrophenyl Ester Method in Peptide Synthesis

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the p-nitrophenyl (ONp) ester method for the incorporation of threonine in peptide synthesis. While modern in-situ activation reagents now dominate the field, the active ester method, particularly with p-nitrophenyl esters, remains a foundational technique with specific applications and significant pedagogical value. This document elucidates the underlying chemical principles, provides validated, step-by-step protocols for both the synthesis of the active ester and its use in Solid-Phase Peptide Synthesis (SPPS), and offers expert insights into potential side reactions, troubleshooting, and reaction monitoring.

Introduction: The Strategic Role of Activated Esters

The stepwise formation of amide bonds is the cornerstone of peptide synthesis.^[1] This process requires the activation of a carboxyl group of an N-protected amino acid to render it susceptible to nucleophilic attack by the free amino group of another residue. Historically, one of the most robust methods to achieve this was through the preparation of stable, isolable "active esters".

^[2]^[3]

Among these, p-nitrophenyl (ONp) esters, pioneered by Bodanszky, offered a favorable balance of reactivity and stability.[4][5][6] The electron-withdrawing nitro group makes the phenoxide an excellent leaving group, facilitating aminolysis, yet the ester itself is often a crystalline solid, stable enough for isolation, purification, and storage.[6]

While contemporary peptide synthesis largely favors the rapid kinetics of in-situ activation using uronium (HBTU, HATU) or phosphonium (PyBOP) reagents, the ONp ester method holds distinct advantages in specific contexts:

- **Reduced Risk of Side Reactions:** For certain sensitive amino acids, such as asparagine and glutamine, in-situ activation with carbodiimides like Dicyclohexylcarbodiimide (DCC) can lead to dehydration of the side-chain amide.[7] The use of a pre-formed, purified active ester circumvents this issue.
- **Avoidance of Guanidinylation:** Uronium/aminium reagents can sometimes react with the free N-terminus of the peptide chain to form an unreactive guanidine moiety, terminating the synthesis. This is not a risk when using active esters.
- **Mechanistic Clarity and Control:** The use of an isolated intermediate provides a discrete, controllable coupling step, which can be valuable for mechanistic studies and troubleshooting complex syntheses.

Threonine, a β -branched amino acid, presents its own set of challenges, including steric hindrance that can slow coupling rates. Furthermore, its side-chain hydroxyl group is a potential nucleophile that can lead to O-acylation if left unprotected.[8] This guide will focus on the Fmoc/tBu strategy, the modern standard in SPPS, to address these challenges.[9]

The Chemistry of Threonine Activation and Coupling

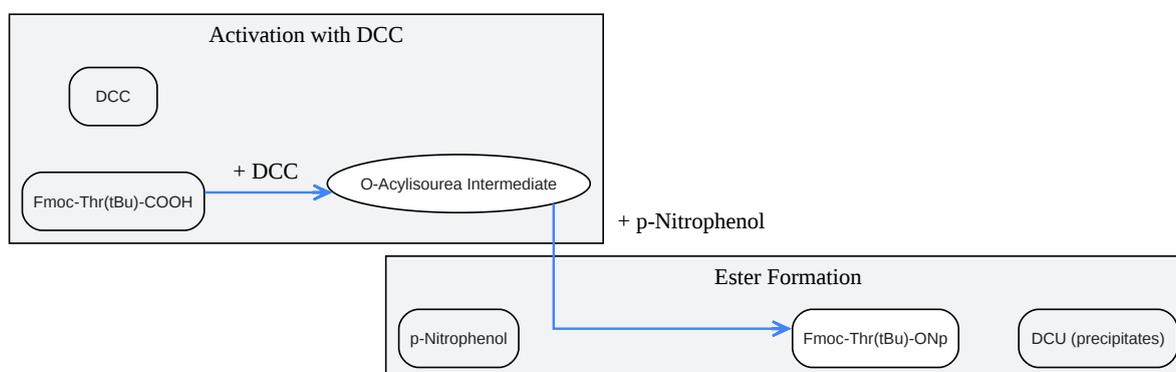
Side-Chain Protection: A Critical Prerequisite

The secondary hydroxyl group on the threonine side chain must be protected to prevent O-acylation by the activated carboxyl group of the incoming amino acid.[8] In the context of the Fmoc/tBu orthogonal strategy, the tert-butyl (tBu) ether is the protecting group of choice. It is stable to the basic conditions (piperidine) used for N α -Fmoc removal but is readily cleaved by the strong acid (Trifluoroacetic Acid, TFA) used for final peptide cleavage from the resin.[9][10]

Mechanism of p-Nitrophenyl Ester Synthesis and Coupling

The incorporation of threonine using this method is a two-phase process: synthesis of the active ester, followed by its use in peptide coupling.

Phase 1: Synthesis of Fmoc-Thr(tBu)-ONp The most common and classical method for preparing the active ester is through the condensation of the N α - and side-chain protected amino acid, Fmoc-Thr(tBu)-OH, with p-nitrophenol. This reaction is typically mediated by a carbodiimide, such as Dicyclohexylcarbodiimide (DCC). DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the hydroxyl group of p-nitrophenol. The reaction byproduct, Dicyclohexylurea (DCU), is poorly soluble in most organic solvents and can be easily removed by filtration.

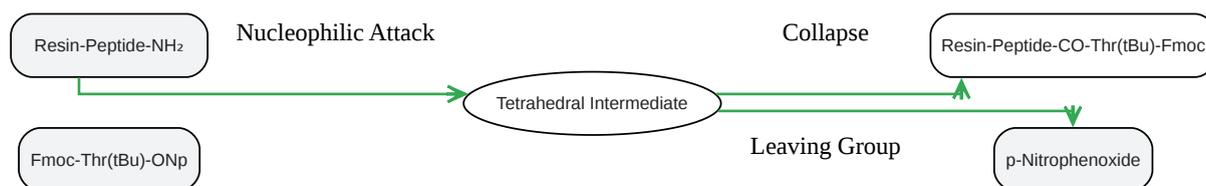


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Caption: Synthesis of the p-Nitrophenyl Active Ester.

Phase 2: Peptide Bond Formation (Aminolysis) Once the purified Fmoc-Thr(tBu)-ONp is obtained, it is introduced to the resin-bound peptide, which has a free N-terminal amine. The amine acts as a nucleophile, attacking the ester's carbonyl carbon. This forms a transient

tetrahedral intermediate, which then collapses, expelling the stable p-nitrophenoxide anion as the leaving group to form the new peptide bond.



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Caption: Mechanism of Peptide Bond Formation via Aminolysis.

Experimental Protocols

Protocol 1: Synthesis of N α -Fmoc-O-tert-butyl-L-Threonine p-Nitrophenyl Ester (Fmoc-Thr(tBu)-ONp)

This protocol describes the synthesis of the active ester from the protected amino acid using DCC as the coupling agent.

Materials:

- N α -Fmoc-O-tert-butyl-L-Threonine (Fmoc-Thr(tBu)-OH)
- p-Nitrophenol (pNP)
- N,N'-Dicyclohexylcarbodiimide (DCC)
- Ethyl Acetate (EtOAc), anhydrous
- Dichloromethane (DCM), anhydrous
- Hexanes or Petroleum Ether
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

- Magnetic stirrer and stir bars
- Round-bottom flasks
- Ice bath
- Filtration apparatus (Büchner funnel or sintered glass funnel)
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve Fmoc-Thr(tBu)-OH (1.0 eq.) and p-Nitrophenol (1.1 eq.) in anhydrous ethyl acetate (approx. 5-10 mL per gram of amino acid). Stir the solution until all solids are dissolved.
- **Cooling:** Place the flask in an ice bath and allow the solution to cool to 0°C with continuous stirring.
- **DCC Addition:** In a separate container, dissolve DCC (1.1 eq.) in a minimal amount of anhydrous DCM or EtOAc. Add this solution dropwise to the cooled amino acid/p-nitrophenol solution over 15-20 minutes. A white precipitate (Dicyclohexylurea, DCU) will begin to form almost immediately.
- **Reaction:** Allow the reaction mixture to stir at 0°C for 2 hours, then remove the ice bath and let the reaction proceed at room temperature overnight (12-16 hours).
- **Removal of DCU:** After the reaction is complete, filter the mixture through a sintered glass funnel or a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold ethyl acetate and combine the filtrates.
- **Workup:** Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:
 - Saturated sodium bicarbonate (NaHCO₃) solution (2x)
 - Water (1x)
 - Brine (1x)

- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification (Recrystallization):** The crude product is typically a pale yellow solid or oil. It can be purified by recrystallization. Dissolve the crude material in a minimal amount of hot ethyl acetate and slowly add hexanes or petroleum ether until the solution becomes turbid. Allow to cool to room temperature and then in a refrigerator (4°C) to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Parameter	Recommended Value	Rationale & Notes
Reagent Equivalents		
Fmoc-Thr(tBu)-OH	1.0	Limiting reagent.
p-Nitrophenol	1.1 eq.	Slight excess ensures complete consumption of the amino acid.
DCC	1.1 eq.	Slight excess drives the reaction to completion.
Reaction Conditions		
Solvent	Ethyl Acetate / DCM	Good solubility for reactants; DCM helps dissolve DCC.
Temperature	0°C to Room Temp.	Initial cooling minimizes potential side reactions, including racemization.
Time	12-16 hours	The reaction is slower than in-situ activation methods.
Expected Yield	75-90%	Yields are typically good after purification.

Table 1: Summary of Parameters for Fmoc-Thr(tBu)-ONp Synthesis.

Protocol 2: Incorporation of Fmoc-Thr(tBu)-ONp in Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the coupling cycle for adding the pre-synthesized active ester to a growing peptide chain on a solid support (e.g., Wang or Rink Amide resin).

Materials:

- Peptide-resin with a free N-terminal amine (post-Fmoc deprotection)
- Fmoc-Thr(tBu)-ONp
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
- 20% (v/v) Piperidine in DMF
- SPPS reaction vessel (manual or automated)
- Kaiser Test Kit

Caption: SPPS Workflow for Threonine Incorporation.

Procedure:

- **Resin Preparation:** Ensure the N-terminal Fmoc group of the peptide-resin from the previous cycle has been completely removed using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
- **Coupling Solution:** In a separate vial, dissolve Fmoc-Thr(tBu)-ONp (3.0 eq. relative to the resin substitution) in peptide-grade DMF.
- **Coupling Reaction:** Add the coupling solution to the washed, deprotected peptide-resin. Agitate the mixture at room temperature. The reaction time for ONp esters is significantly longer than for in-situ methods; allow 4-12 hours for the coupling.^[7]

- **Monitoring:** After the coupling time, take a small sample of the resin beads and perform a qualitative Kaiser test to check for the presence of free primary amines.[11]
 - **Negative Result (Yellow Beads):** The coupling is complete. Proceed to the washing step.
 - **Positive Result (Blue Beads):** The coupling is incomplete. Continue the reaction for another 2-4 hours and re-test, or proceed to the troubleshooting step (e.g., recoupling).
- **Washing:** Once the coupling is complete, drain the reaction solution. The excess active ester can potentially be recovered from this solution if desired. Wash the peptide-resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and the p-nitrophenol byproduct.
- **Next Cycle:** The resin is now ready for the Fmoc deprotection step of the next amino acid in the sequence.

Troubleshooting and Key Considerations

Problem	Possible Cause(s)	Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test)	1. Insufficient reaction time. 2. Steric hindrance of threonine. 3. Peptide aggregation on resin.	1. Extend Reaction Time: Allow the coupling to proceed for an additional 2-4 hours and re-test. 2. Double Coupling: Drain the reaction solution, wash the resin with DMF, and add a fresh solution of the activated ester. 3. Capping: If coupling remains incomplete, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.
Low Yield in Active Ester Synthesis	1. Impure or wet reagents/solvents. 2. Incomplete reaction. 3. Loss during workup/purification.	1. Use anhydrous solvents and high-purity reagents. 2. Monitor the reaction by TLC to ensure full consumption of the starting material. 3. Be careful during the aqueous workup; multiple extractions of the aqueous layer can recover product. Optimize recrystallization solvent system.
Potential Racemization	Base-catalyzed epimerization during the activation step, although less common with active esters than other methods.	Ensure the reaction is performed under neutral or slightly acidic conditions. The use of DCC without a strong base is generally safe. For SPPS coupling, ensure all piperidine from the deprotection step is thoroughly washed away.

Table 2: Troubleshooting Guide for the Nitrophenyl Ester Method.

Conclusion

The p-nitrophenyl ester method for incorporating threonine offers a controlled, classic approach to peptide synthesis. While its slower kinetics have led to its replacement by faster in-situ methods for routine synthesis, it remains a valuable tool for specific applications, such as minimizing side reactions with sensitive residues. A thorough understanding of the principles of side-chain protection, active ester synthesis, and coupling kinetics is essential for its successful implementation. The protocols and insights provided in this guide equip researchers with the necessary knowledge to effectively utilize this foundational technique in their peptide synthesis endeavors.

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